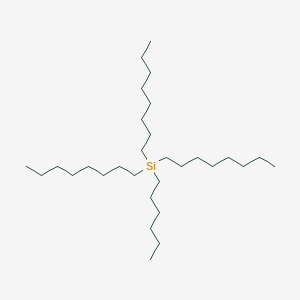![molecular formula C10H16Cl2Si2 B14326697 (1,2-Phenylene)bis[chloro(dimethyl)silane] CAS No. 109756-03-8](/img/structure/B14326697.png)
(1,2-Phenylene)bis[chloro(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Phenylene)bis[chloro(dimethyl)silane] is an organosilicon compound with the molecular formula C10H16Cl2Si2 It is a derivative of phenylene with two chloro(dimethyl)silane groups attached to the 1 and 2 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[chloro(dimethyl)silane] typically involves the reaction of 1,2-dichlorobenzene with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
C6H4Cl2+2(CH3)2SiCl→C6H4[Si(CH3)2Cl]2
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[chloro(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is typically carried out in a sealed reactor to maintain anhydrous conditions and prevent contamination.
化学反应分析
Types of Reactions
(1,2-Phenylene)bis[chloro(dimethyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the chloro groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can undergo oxidation to form siloxanes or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include silanes with various functional groups such as aminosilanes, alkoxysilanes, and thiolsilanes.
Hydrolysis: Silanols are formed as major products.
Oxidation and Reduction: Siloxanes and silanes are the major products, respectively.
科学研究应用
(1,2-Phenylene)bis[chloro(dimethyl)silane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also used in the preparation of siloxane polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of (1,2-Phenylene)bis[chloro(dimethyl)silane] involves the reactivity of the chloro groups and the silicon atoms. The chloro groups can undergo nucleophilic substitution, leading to the formation of various functionalized silanes. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon, making the compound versatile in different chemical environments.
相似化合物的比较
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
Chloro(dimethyl)phenylsilane: Contains a single chloro(dimethyl)silane group attached to a phenyl ring.
Uniqueness
(1,2-Phenylene)bis[chloro(dimethyl)silane] is unique due to the presence of two chloro(dimethyl)silane groups on a benzene ring, providing distinct reactivity and potential for forming complex structures. This makes it valuable in applications requiring multifunctional silanes.
属性
CAS 编号 |
109756-03-8 |
|---|---|
分子式 |
C10H16Cl2Si2 |
分子量 |
263.31 g/mol |
IUPAC 名称 |
chloro-[2-[chloro(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8H,1-4H3 |
InChI 键 |
XQTKCMUQJKYHFM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


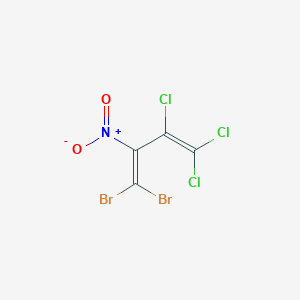
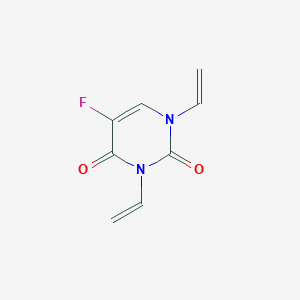
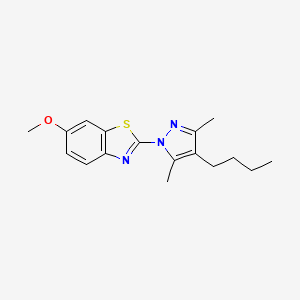
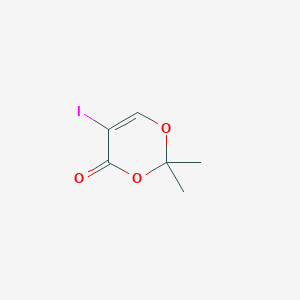


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)

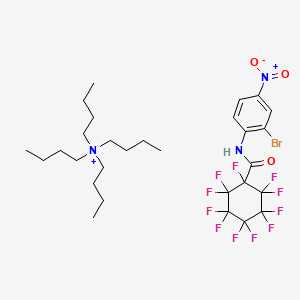
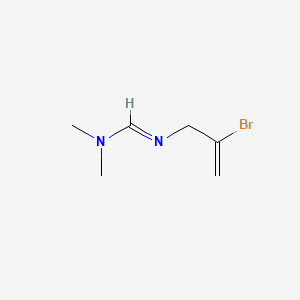
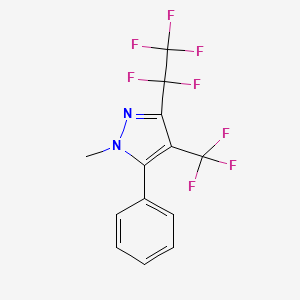
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
